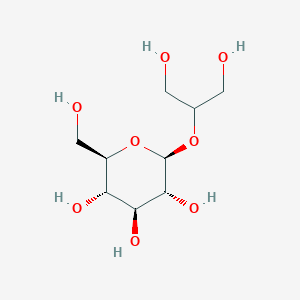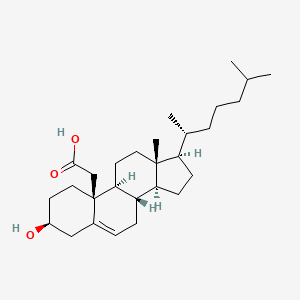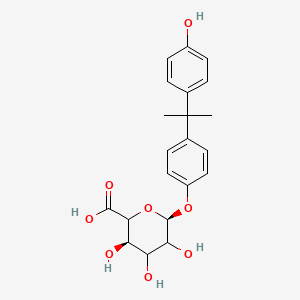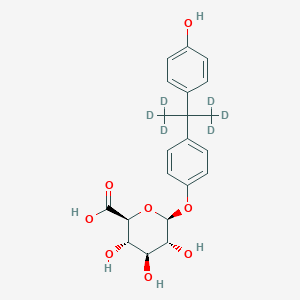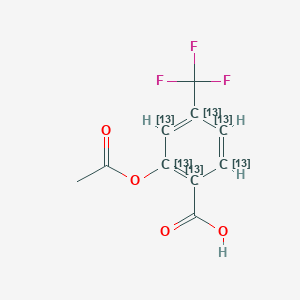
4-Hydroxy-2,2',3,4',5,5',6-heptachlorobiphenyl-13C12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-2,2’,3,4’,5,5’,6-heptachlorobiphenyl-13C12 is a polychlorinated biphenyl (PCB) derivative.
Méthodes De Préparation
The synthesis of 4-Hydroxy-2,2’,3,4’,5,5’,6-heptachlorobiphenyl-13C12 typically involves the chlorination of biphenyl followed by hydroxylation. The reaction conditions for the chlorination process include the use of chlorine gas and a suitable solvent, such as carbon tetrachloride, under controlled temperature and pressure . The hydroxylation step can be achieved using reagents like sodium hydroxide or other strong bases . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
4-Hydroxy-2,2’,3,4’,5,5’,6-heptachlorobiphenyl-13C12 undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or sodium ethoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while reduction can produce dechlorinated biphenyls .
Applications De Recherche Scientifique
4-Hydroxy-2,2’,3,4’,5,5’,6-heptachlorobiphenyl-13C12 is widely used in scientific research due to its unique properties. Some of its applications include:
Mécanisme D'action
The mechanism of action of 4-Hydroxy-2,2’,3,4’,5,5’,6-heptachlorobiphenyl-13C12 involves its interaction with various molecular targets and pathways. It has been shown to activate the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene . This activation leads to the metabolism and detoxification of the compound in the liver. Additionally, it can decrease serum thyroid hormone levels by increasing the accumulation of thyroid hormones in the liver .
Comparaison Avec Des Composés Similaires
4-Hydroxy-2,2’,3,4’,5,5’,6-heptachlorobiphenyl-13C12 is unique compared to other similar compounds due to its specific chlorine substitution pattern and hydroxyl group. Similar compounds include:
2,2’,3,4’,5,5’,6-Heptachlorobiphenyl: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Hydroxy-2,2’,3,4’,5,5’-hexachlorobiphenyl: Has one less chlorine atom, which affects its chemical and biological properties.
4-Hydroxy-2,2’,3,4’,5,6,6’-heptachlorobiphenyl: Different chlorine substitution pattern, leading to variations in reactivity and toxicity.
These comparisons highlight the uniqueness of 4-Hydroxy-2,2’,3,4’,5,5’,6-heptachlorobiphenyl-13C12 in terms of its chemical structure and resulting properties.
Propriétés
Numéro CAS |
1285867-65-3 |
|---|---|
Formule moléculaire |
¹³C₁₂H₃Cl₇O |
Poids moléculaire |
423.23 |
Synonymes |
2,2’,3,4’,5,5’,6-Heptachloro-[1,1’-Biphenyl]-4-ol-13C12; 2,2’,3,4’,5,5’,6-Heptachloro-4-_x000B_biphenyl-ol-13C12; 4-Hydroxy-PCB 187-13C12; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-2-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-3-yl] 4-nitrobenzoate](/img/structure/B1141155.png)
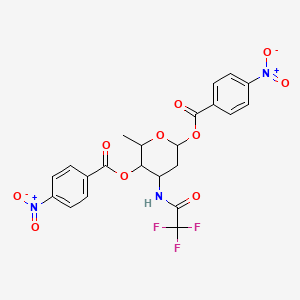
![N-[(3S,6R)-3,6-dihydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B1141158.png)
